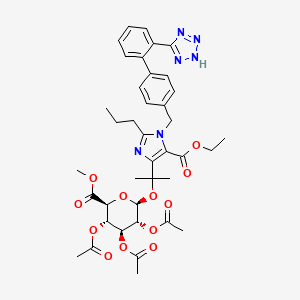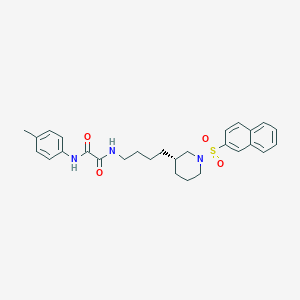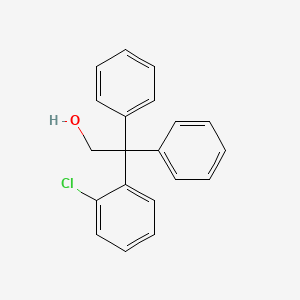
(2-Chlorotrityl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorotrityl)methanol is an organic compound widely used in various chemical processes. It is known for its role as a protecting group in peptide synthesis and other organic synthesis applications. The compound is characterized by the presence of a trityl group, which is a triphenylmethyl moiety, attached to a methanol molecule with a chlorine atom at the ortho position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorotrityl)methanol typically involves the reaction of trityl chloride with methanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The general reaction scheme is as follows: [ \text{Trityl chloride} + \text{Methanol} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where trityl chloride is reacted with methanol under controlled temperature and pressure conditions. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
化学反応の分析
Types of Reactions: (2-Chlorotrityl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trityl alcohol derivatives.
Reduction: Reduction reactions can convert this compound to trityl ethers.
Substitution: The chlorine atom in the trityl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.
Major Products Formed:
Oxidation: Trityl alcohol derivatives.
Reduction: Trityl ethers.
Substitution: Various substituted trityl compounds.
科学的研究の応用
(2-Chlorotrityl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis, particularly in peptide synthesis.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (2-Chlorotrityl)methanol involves its ability to act as a protecting group for various functional groups in organic synthesis. The trityl group provides steric hindrance, preventing unwanted reactions at the protected site. The compound can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the protected functional group.
類似化合物との比較
Trityl Chloride: Used as a precursor in the synthesis of (2-Chlorotrityl)methanol.
Trityl Alcohol: Another trityl derivative with similar protecting group properties.
Trityl Ethers: Formed by the reduction of this compound.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for selective substitution reactions. This makes it a versatile compound in synthetic chemistry, offering more options for functional group protection and modification.
特性
分子式 |
C20H17ClO |
|---|---|
分子量 |
308.8 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-2,2-diphenylethanol |
InChI |
InChI=1S/C20H17ClO/c21-19-14-8-7-13-18(19)20(15-22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,22H,15H2 |
InChIキー |
KTWTTZFMTMZHRA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CO)(C2=CC=CC=C2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


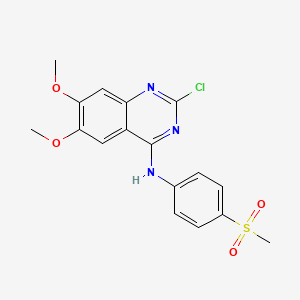
![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)
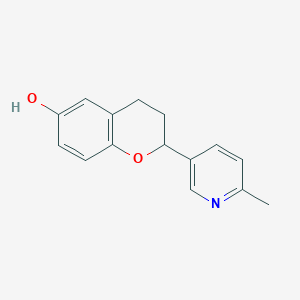
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)
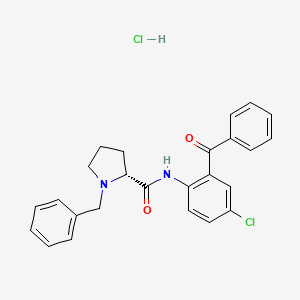
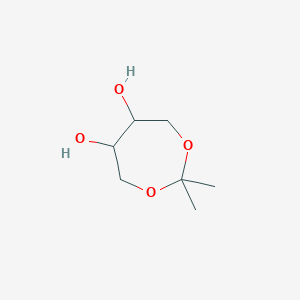
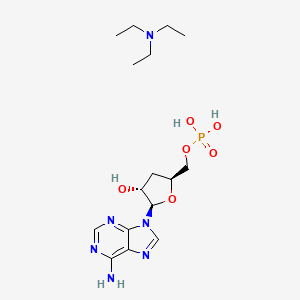

![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
